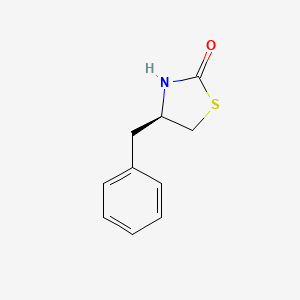

(R)-4-苄基-1,3-噻唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-Benzyl-1,3-thiazolidine-2-one is a derivative of the thiazolidinone family, a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves key intermediates that are further reacted to produce a variety of substituted compounds. For instance, 4-thiazolidinones can be used as intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones through nucleophilic addition reactions with arylidene malononitrile . Additionally, reactions with DMF-DMA can yield corresponding enamines, which can further react with heterocyclic amines to afford polyfunctionally substituted fused pyrimidine derivatives . An unexpected formation of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones has been reported when L-valine, arenealdehydes, mercaptoacetic acid, and DIPEA are reacted together .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structures of certain thiazolidine derivatives have been investigated, revealing the existence of intramolecular C(sp2)–H∙∙∙S hydrogen bonds . The thiazolidine rings can adopt various conformations, such as a "pincer" conformation, and can form layered structures in the crystal through hydrogen bonding .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions. For instance, they can react with benzenediazonium chloride to afford arylhydrazones . Schiff bases formed from reactions with various aromatic aldehydes can be treated with thioacetic acid to yield thiazolidinone derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the thiazolidine ring, which can affect their sensitivity to nucleophilic or electrophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of substituents can affect their antiproliferative activity against human cancer cell lines, as seen in the case of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives . The importance of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring have been confirmed to play a dominant role in antiproliferative activity . Furthermore, the hypoglycemic and hypolipidemic activities of these compounds have been evaluated, with certain derivatives exhibiting favorable properties in terms of activity and toxicity .

科学研究应用

Crystal Structure Analysis: 对噻唑烷-4-酮衍生物的晶体结构进行了研究,这些衍生物与(R)-4-苄基-1,3-噻唑烷-2-酮密切相关,揭示了中心噻唑烷环的平面性以及与相邻苯环的夹角,这对于理解其化学性质和相互作用是至关重要的(Moreno-Fuquen et al., 2014)。

Molecular Structure and Hydrogen Bond Analysis: 对噻唑烷衍生物的分子结构进行的研究表明存在分子内的C-H⋯S和C-H⋯N接触,这对于理解这些化合物中的氢键作用具有重要意义(Domagała et al., 2004)。

Synthesis and Bioactivity Screening: 对噻唑烷-4-酮化合物的合成和生物活性进行的研究,其中包括类似于(R)-4-苄基-1,3-噻唑烷-2-酮的结构,显示出有希望的抗微生物活性。这突显了这些化合物在开发新的抗微生物剂方面的潜力(Ayyash & Hammady, 2020)。

Inhibition of Matrix Metalloproteinases (MMPs): 对4-噻唑烷酮衍生物的研究表明它们能够抑制MMPs,这些酶参与组织损伤和炎症过程。这表明了在处理炎症和伤口愈合方面的潜在应用(Incerti et al., 2018)。

Review of Biological Activities: 进行了对1,3-噻唑烷-4-酮的化学和生物活性的全面回顾,包括类似于(R)-4-苄基-1,3-噻唑烷-2-酮的化合物。这个回顾强调了这些化合物在药物化学中的重要性以及它们多样的生物学特性(Cunico et al., 2008)。

属性

IUPAC Name |

(4R)-4-benzyl-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCRDXCVRFUOW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

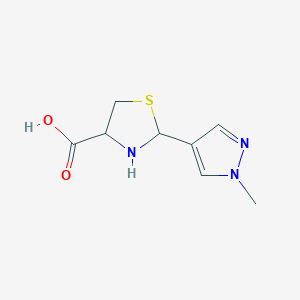

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)